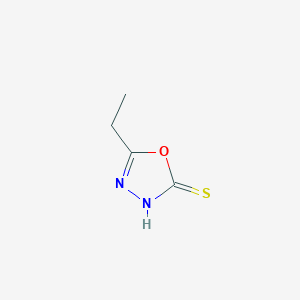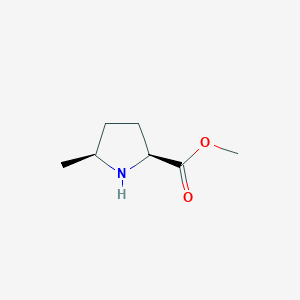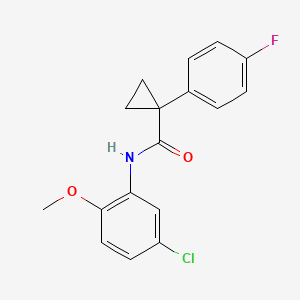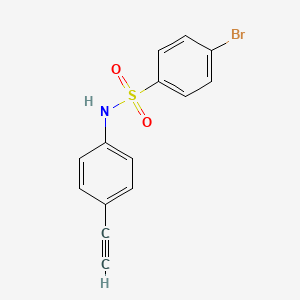
5-Ethyl-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by the FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .Applications De Recherche Scientifique
Corrosion Inhibition Properties
5-Ethyl-1,3,4-oxadiazole-2-thiol derivatives have been studied for their corrosion inhibition properties. Research has found these compounds to be effective in protecting mild steel in acidic environments, like sulphuric acid, through the formation of a protective layer on the steel surface. These studies involved various analytical methods including gravimetric, electrochemical, and computational analyses (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
Compounds derived from 5-Ethyl-1,3,4-oxadiazole-2-thiol have been synthesized and assessed for their antimicrobial and antifungal activities. These compounds were found to exhibit variable degrees of efficacy against a range of microbial species. The antimicrobial properties of these compounds are significant for their potential applications in treating infections (Gul et al., 2017).
Synthesis and Characterization for Industrial Applications
Research has focused on synthesizing and characterizing thio-1,3,4-oxadiazol-2-yl derivatives for various industrial applications. These compounds have been synthesized and subjected to spectroscopic analysis to determine their chemical structure. The structural and optical properties of these compounds indicate potential uses in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Pharmaceutical Applications
1,3,4-Oxadiazole bearing compounds, including 5-Ethyl-1,3,4-oxadiazole-2-thiol derivatives, have attracted attention due to their biological activities. These compounds have been synthesized and their structures elucidated through various spectroscopic techniques. Their pharmaceutical applications, particularly in the context of enzyme inhibition and cytotoxicity, have been explored, indicating their potential in therapeutic and medical research (Abbasi et al., 2020).
Mécanisme D'action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Safety and Hazards
Orientations Futures
Oxadiazoles have been the center of attention for their high therapeutic values in the past few decades . They are one of the promising scaffolds in medicinal chemistry . Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .
Propriétés
IUPAC Name |
5-ethyl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3-5-6-4(8)7-3/h2H2,1H3,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXUQNFZTVOECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)




![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)
![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)
![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)


